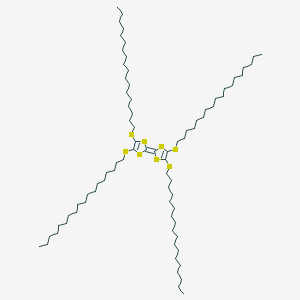

Tetrakis(octadecylthio)tetrathiafulvalene

Description

Properties

IUPAC Name |

2-[4,5-bis(octadecylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H148S8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-79-73-74(80-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)84-77(83-73)78-85-75(81-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76(86-78)82-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALECFXZYMRVNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCCCCCCCCCCCCCCC)SCCCCCCCCCCCCCCCCCC)S1)SCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H148S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577597 | |

| Record name | 2-[4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105782-53-4 | |

| Record name | 2-[4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(octadecylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Thin Film Processing of Tetrakis Octadecylthio Tetrathiafulvalene

Chemical Synthesis Approaches for Tetrakis(octadecylthio)tetrathiafulvalene

The synthesis of this compound, a tetrathiafulvalene (B1198394) (TTF) derivative bearing long alkyl chains, is typically achieved through multi-step synthetic routes. A common approach involves the phosphite-mediated coupling of dithiolethiones. This method is a versatile and widely used strategy for the preparation of various TTF derivatives.

Solution-Phase Processing Techniques for this compound Films

Solution-phase processing offers a significant advantage for the fabrication of organic electronic devices due to its potential for low-cost and large-area deposition. For this compound, two prominent techniques are the zone-casting method and the Langmuir-Blodgett film deposition.

Zone-Casting Technique for Oriented Thin Film Fabrication

The zone-casting technique is a powerful method for producing large-area, highly oriented crystalline films of soluble organic semiconductors without the need for a pre-oriented substrate. researchgate.net This one-step method involves the continuous supply of a solution of the organic material through a stationary flat nozzle onto a moving substrate. researchgate.net A gradient in concentration and temperature within the meniscus of the solution acts as the driving force for the unidirectional crystallization of the dissolved material. ntmdt-si.com

For this compound, the zone-casting process has been successfully employed to create continuous and highly ordered films with thicknesses around 250 nm over large areas (e.g., 3 x 10 cm²). ntmdt-si.com The resulting films exhibit a high degree of molecular ordering, with the molecules stacking in a way that is beneficial for charge transport. This alignment leads to significant anisotropy in the electrical properties of the films.

Table 1: Representative Zone-Casting Parameters for TTF Derivatives

| Parameter | Value/Condition | Source |

|---|---|---|

| Solvent | Toluene | ntmdt-si.com |

| Concentration | 2 mg/ml | ntmdt-si.com |

| Substrate | Highly doped n-type silicon wafer with 100 nm thermally grown silicon dioxide (Si/SiO₂) | ntmdt-si.com |

| Film Thickness | ~250 nm | ntmdt-si.com |

| Film Area | ~3 x 10 cm² | ntmdt-si.com |

Langmuir-Blodgett Film Deposition and Architectures

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films with a high degree of control over thickness and molecular organization. This method involves spreading a solution of the amphiphilic material onto a liquid subphase (typically water) and then compressing the resulting monolayer to a desired surface pressure before transferring it onto a solid substrate.

While detailed studies specifically on this compound LB films are not as prevalent as for other TTF derivatives, the principles of the technique are broadly applicable. The long octadecyl chains of the molecule provide the necessary amphiphilic character for forming stable monolayers at the air-water interface. By carefully controlling the deposition parameters, it is possible to build up multilayer structures with well-defined architectures. The resulting LB films can exhibit unique packing arrangements that influence their electrochemical and optical properties.

Influence of Processing Conditions on Film Morphology and Quality

The morphology and quality of this compound thin films are critically dependent on the processing conditions. Control over these parameters is essential for achieving the desired film characteristics and, consequently, optimal device performance.

For zone-cast films, several factors must be carefully optimized to produce well-ordered, continuous layers. These include the choice of solvent, the concentration and temperature of the solution, the rate of solution supply, and the properties and temperature of the substrate, as well as the speed of the substrate's movement. ntmdt-si.com For instance, the use of toluene as a solvent at a concentration of 2 mg/ml has been shown to yield good results for this compound. ntmdt-si.com The surface energy of the dielectric substrate also plays a significant role. It has been demonstrated that decreasing the surface energy of the SiO₂ dielectric from 51.8 to 40.1 mN/m can lead to a thirty-fold increase in charge carrier mobility in organic field-effect transistors, reaching values as high as 0.2 cm²/Vs. aip.org

The morphology of Langmuir-Blodgett films is influenced by factors such as the subphase temperature and pH, the compression rate of the monolayer, and the surface pressure at which the film is transferred. The appearance of nanocrystallites and an increase in surface roughness can occur due to interactions between layers and the escape of water molecules during the drying process. mdpi.com

Table 2: Influence of Processing Parameters on Zone-Cast Film Properties

| Processing Parameter | Effect on Film Morphology and Quality | Source |

|---|---|---|

| Solvent Type | Affects solubility, evaporation rate, and crystal growth dynamics. | ntmdt-si.com |

| Solution Concentration | Influences the rate of material deposition and can affect crystal size and film continuity. | ntmdt-si.com |

| Substrate Temperature | Controls solvent evaporation rate and can influence molecular packing and crystallinity. | acs.org |

| Casting Speed | A critical parameter that needs to be optimized to achieve stationary deposition conditions and uniform film formation. | ntmdt-si.com |

| Substrate Surface Energy | Significantly impacts the ordering of the first monolayer and subsequent film growth, directly affecting charge carrier mobility. | aip.org |

Advanced Structural Elucidation and Supramolecular Assembly of Tetrakis Octadecylthio Tetrathiafulvalene

Molecular Conformation and Intermolecular Interactions in Tetrakis(octadecylthio)tetrathiafulvalene

The structure of this compound is defined by a combination of the electronic nature of its core and the physical influence of its peripheral alkyl chains. The central tetrathiafulvalene (B1198394) (TTF) moiety is a powerful π-donor, a property that governs its intermolecular interactions, particularly π-π stacking. researchgate.net In its neutral state, the TTF core is non-planar and possesses significant conformational flexibility. The surrounding four octadecylthio chains introduce van der Waals forces that are crucial in dictating the molecule's assembly and packing density. researchgate.net

Conformational Flexibility (Boat-like versus Chair-like Structures)

The neutral tetrathiafulvalene (TTF) core characteristically adopts a non-planar, boat-shaped conformation. This "boat" structure arises from the steric and electronic repulsion between the sulfur atoms in the two 1,3-dithiole rings. This conformation is more stable than a hypothetical planar structure in the neutral state. Upon oxidation to its radical cation (TTF•+) or dication (TTF2+) states, the molecule tends to planarize to accommodate the redistribution of electron density and achieve a more aromatic character.

While the term "chair-like" is the primary descriptor for cyclohexane (B81311) rings, the "boat-like" conformation of the TTF core can be conceptually contrasted with it. The boat form in TTF, similar to cyclohexane, can experience steric strain analogous to the "flagpole" interactions in cyclohexane, where atoms on opposite sides of the ring are brought into close proximity. rsc.org The flexibility of the TTF core allows it to dynamically switch conformations, a property that is fundamental to its role in building switchable molecular systems. kyoto-u.ac.jp

Role of Alkyl Chains in Molecular Fastener Effects and Interdigitation

The four long octadecylthio chains are not merely passive solubilizing groups; they actively participate in the supramolecular organization through a phenomenon known as the "molecular fastener" effect. researchgate.netresearchgate.net This effect describes the strong intermolecular van der Waals interactions between the alkyl chains of adjacent molecules. These interactions act like fasteners, pulling the TTF cores closer together than they would be in the absence of such chains.

Research on a series of tetrakis(alkylthio)-tetrathiafulvalenes (TTCn-TTFs), including the octadecyl (n=18) variant, has demonstrated this principle. X-ray diffraction (XRD) studies have shown that increasing the length of the alkyl chains leads to a reduction in the intermolecular distance between the TTF moieties. researchgate.net This enhanced packing, driven by the interdigitation of the alkyl chains, has a direct and beneficial impact on the material's electronic properties, such as charge carrier mobility in thin-film transistors. researchgate.netresearchgate.net The alkyl chains effectively "zip" the molecules together, creating a more ordered and electronically coupled assembly.

| Compound Series | Alkyl Chain Length (n) | Observation | Reference |

| TTCn-TTF | 8, 14, 18 | Mobility increases with chain length. | researchgate.net |

| TTCn-TTF | 8, 14, 18 | Longer chains lead to shorter intermolecular distances between TTF cores. | researchgate.net |

| TTCn-TTF | - | Alkyl chains act as "molecular fasteners," strengthening intermolecular interactions. | researchgate.net |

Crystalline Packing and Polymorphism in this compound Thin Films

The combination of a rigid, interactive core and flexible peripheral chains makes this compound prone to complex crystalline behavior and polymorphism, especially in thin films. nih.gov Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical factor in organic electronics as different polymorphs can exhibit vastly different electronic properties. nih.gov

While specific crystallographic data for this compound thin films is intricate, studies on closely related analogues provide significant insight. For instance, Tetrakis(octylthio)tetrathiafulvalene (TTC8-TTF) is known to crystallize in at least two different phases, Forms I and II, with a structural transformation occurring between them at approximately 33 °C. researchgate.net This demonstrates the subtle balance of forces that can be tipped by temperature, leading to different packing arrangements.

Furthermore, investigations into thin films of the parent TTF molecule show that they can form complex, spherulitic structures where crystalline fibrils grow radially. nih.govresearchgate.net These structures can be dramatically reorganized upon exposure to solvent vapor, indicating that the crystalline packing is highly sensitive to its environment. nih.govresearchgate.netrsc.org This sensitivity suggests that the crystalline packing of this compound can be manipulated through processing conditions like solvent choice and annealing, which in turn allows for the tuning of its material properties. nih.gov

Self-Assembly Mechanisms at Solid-Liquid and Vapor-Solid Interfaces

This compound readily self-assembles into highly ordered monolayers and bilayers at interfaces, driven by a combination of π-π stacking of the TTF cores and van der Waals interactions among the alkyl chains. researchgate.net This behavior is particularly evident at the solid-liquid interface, such as when a solution of the compound is deposited onto a highly oriented pyrolytic graphite (B72142) (HOPG) surface.

Solvent-Dependent Adlattice Structures and Templating Effects

The solvent is not a passive medium in the self-assembly process but an active component that can template the resulting structure. The interaction between the solvent, the solute molecules, and the substrate determines the final two-dimensional (2D) arrangement. Studies on various TTF derivatives show that changing the solvent can lead to different 2D packing structures and even new polymorphs.

The templating effect of the solvent is powerfully illustrated by solvent vapor annealing experiments on crystalline TTF films. Exposure to methanol (B129727) vapor can induce a complete, band-dependent reorganization of the crystal structure. nih.govresearchgate.net Crystalline growth is triggered on specific bands at the expense of others, leading to a patterned film where the final orientation of the crystallites is dictated by the initial structure but transformed by the solvent vapor. nih.govresearchgate.net This solvent-induced recrystallization highlights how the choice of solvent can be used to control and pattern the molecular assembly on a surface.

Two-Dimensional Crystallization and Layer-by-Layer Growth

At the solid-liquid interface, this compound molecules can arrange into highly ordered two-dimensional crystals. Scanning Tunneling Microscopy (STM) has been used to observe the formation of both monolayers and bilayers of this molecule on HOPG. researchgate.net This demonstrates a clear tendency for layer-by-layer growth.

Characterization of Film Orientation and Crystalline Domains

The performance of organic electronic devices is intrinsically linked to the molecular ordering and crystalline structure of the active layer. For this compound, a combination of high-resolution microscopy and diffraction techniques is employed to gain a detailed understanding of the film's architecture.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of thin films at the nanoscale. Studies on zone-cast films of this compound have revealed the formation of terraced structures. The height of these steps is approximately 4 nanometers, which corresponds to monomolecular layers where the molecules are tilted with respect to the substrate surface. This observation provides direct evidence of the layered growth mechanism and the formation of highly ordered domains.

While specific surface roughness parameters such as arithmetic average roughness (Ra) and root mean square roughness (Rq) are crucial for quantifying the smoothness of the films, detailed quantitative data for this compound films are not extensively reported in the available literature. However, the qualitative analysis of AFM images consistently points towards a high degree of order and uniform alignment within the zone-cast layers.

AFM Surface Morphology Parameters for this compound Films

| Parameter | Value | Description |

|---|---|---|

| Terrace Step Height | ~4 nm | Indicates tilted monomolecular layers. icspicorp.com |

| Arithmetic Average Roughness (Ra) | Data not available | A measure of the average deviation of the surface profile from the mean line. |

| Root Mean Square Roughness (Rq) | Data not available | The standard deviation of the surface height profile from the mean height. |

X-ray Diffraction (XRD) for Crystalline Quality and Orientation

X-ray diffraction (XRD) is an essential technique for probing the crystalline structure and orientation of molecules within a film. For oriented films of this compound, XRD patterns provide critical information about the packing of the molecules.

Investigations have shown that the powder diffraction spectrum of this compound exhibits (0n0) Bragg peaks that are shifted when compared to the reflectivity measurements of zone-cast films. parksystems.com This shift indicates a difference in the crystal structure of the bulk material versus the highly oriented thin film, suggesting that the zone-casting process induces a specific molecular packing arrangement that deviates from the thermodynamically stable bulk crystal structure. parksystems.com This tailored arrangement is beneficial for charge transport in electronic applications. Detailed indexing of the diffraction peaks, including 2-theta values and corresponding d-spacing, is necessary for a complete description of the unit cell and molecular orientation within the film.

XRD Data for Oriented this compound Films

| Bragg Peak (hkl) | 2-Theta (°) | d-spacing (Å) | Interpretation |

|---|---|---|---|

| (0n0) series | Data not available | Data not available | Indicates a layered structure with a preferential orientation. The shift compared to powder diffraction suggests a distinct film structure. parksystems.com |

Polarized Raman and UV-Visible Spectroscopy for Molecular Alignment

Polarized light spectroscopy is a non-destructive method to probe the orientation of molecules within a crystalline or semi-crystalline material. By analyzing the interaction of polarized light with the sample, one can deduce the average alignment of specific molecular axes.

Polarized Raman Spectroscopy: This technique is particularly sensitive to the vibrational modes of the molecule. For this compound, the focus is often on the vibrations of the central tetrathiafulvalene (TTF) core. The intensities of the ν2 mode, associated with the central C=C bond, and the ν3 mode, related to the ring C=C vibrations, show a strong dependence on the angle between the polarization of the incident laser and the zone-casting direction of the film. icspicorp.comparksystems.com This anisotropy in the Raman signal is a clear indication of a high degree of unidirectional molecular orientation within the film. icspicorp.com

Key Polarized Raman Modes in this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Significance in Orientation Studies |

|---|---|---|---|

| ν2 | ~1500-1550 | Central C=C stretch | Intensity is highly dependent on the polarization angle, indicating molecular alignment. icspicorp.comparksystems.com |

| ν3 | ~1400-1450 | Ring C=C stretch | Anisotropic intensity provides complementary information on molecular orientation. icspicorp.comparksystems.com |

Polarized UV-Visible Spectroscopy: This method probes the electronic transitions within the molecule. In oriented films of this compound, a strong absorption band is observed around 415 nm. icspicorp.com The absorbance of this band is highly dependent on the polarization of the incident light relative to the film's orientation. icspicorp.comresearchgate.net This phenomenon, known as dichroism, provides further evidence for the uniform alignment of the molecules over large areas. The dichroic ratio, which is the ratio of the absorbance parallel and perpendicular to a reference direction, can be used to quantify the degree of molecular order.

Polarized UV-Visible Spectroscopy Data for this compound Films

| Parameter | Value | Interpretation |

|---|---|---|

| Absorption Maximum (λmax) | ~415 nm | Associated with an electronic transition in the TTF core. icspicorp.com |

| Dichroic Ratio | Data not available | A quantitative measure of the degree of molecular alignment. |

Electrochemical Behavior and Charge Transfer Complexation of Tetrakis Octadecylthio Tetrathiafulvalene

Redox Chemistry and Accessible Oxidation States of Tetrakis(octadecylthio)tetrathiafulvalene

The defining electrochemical feature of tetrathiafulvalene (B1198394) (TTF) and its derivatives, including this compound, is its capacity to exist in three stable oxidation states. beilstein-journals.org This redox activity is a cornerstone of its utility as a molecular switch in various applications. nih.gov The neutral TTF molecule can undergo two sequential and reversible one-electron oxidations. nih.govmdpi.com

The first oxidation yields a stable radical cation (TTF•+), a rare example of a long-lived organic radical. nih.govresearchgate.net A subsequent oxidation step produces the dication (TTF2+). nih.gov These oxidation processes are fully reversible and typically occur at surprisingly low oxidation potentials, which allows for accessible electrochemical switching under ambient conditions. nih.gov The stability of these oxidized states is attributed to the stepwise aromatization of the 1,3-dithiole rings within the TTF core. beilstein-journals.org In the dication state, both rings achieve an aromatic 6π-electron configuration. beilstein-journals.orgresearchgate.net

The general redox behavior for TTF derivatives can be summarized as: TTF ⇌ TTF•+ + e- TTF•+ ⇌ TTF2+ + e-

Thin-layer cyclic voltammetry studies on similar multi-TTF systems have shown that the individual TTF units undergo two distinct single-electron oxidations. rsc.org The redox properties of this compound specifically have been investigated in both organic solution and as Langmuir-Blodgett (LB) films. nih.gov While specific potential values for this compound are not detailed in the provided search results, the characteristic two-step reversible oxidation is a fundamental property of the TTF core. nih.gov

| Oxidation State | Description | Key Characteristics |

| Neutral (TTF) | The ground state of the molecule. | Strong π-electron donor. |

| Radical Cation (TTF•+) | Formed by a one-electron oxidation. | Paramagnetic, long-term stability. nih.gov |

| Dication (TTF2+) | Formed by a two-electron oxidation. | Contains two aromatic 1,3-dithiolium rings. beilstein-journals.orgresearchgate.net |

Formation and Characterization of Charge Transfer Complexes with this compound

As a potent π-electron donor, this compound readily forms charge transfer (CT) complexes with suitable electron acceptor molecules. nih.gov These donor-acceptor systems have been extensively studied, with TTF derivatives forming complexes with a variety of acceptors, including quinones and their cyano-derivatives like TCNQ (tetracyanoquinodimethane). nih.govresearchgate.netresearchgate.net The formation of these complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (TTF derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

The doping of this compound thin films with iodine vapor represents a well-documented example of charge transfer complex formation. nih.gov This process can be carefully monitored to understand the interaction and its effect on the material's properties. nih.gov In a broader context, TTF and its derivatives form complexes with various acceptors, such as fluorinated TCNQ derivatives and larger macrocyclic hosts, leading to materials with unique electronic and optical properties. beilstein-journals.orgresearchgate.netnih.gov

The interaction between the TTF donor and the electron acceptor in CT complexes is typically characterized by π-π stacking. nih.gov This arrangement facilitates the orbital overlap necessary for charge transfer. In many solid-state structures, these complexes form regular, mixed stacks with an alternating donor-acceptor-donor-acceptor (D-A-D-A) sequence. nih.gov

The stoichiometry of these complexes is often found to be 1:1. beilstein-journals.orgresearchgate.net For instance, elemental analysis and photometric titration methods have confirmed a 1:1 molar ratio for complexes between donors like morpholine and acceptors such as p-chloranil and TCNQ. researchgate.net Similarly, solution experiments and crystallography have shown that TTF can form a 1:1 complex with specific square-shaped host molecules. beilstein-journals.org The degree of charge transfer in these complexes can be tuned by judiciously selecting the acceptor molecule; a more powerful oxidizing acceptor will result in a more ionic complex. researchgate.net

The formation of a charge transfer complex is often accompanied by distinct changes in the electronic absorption spectrum, providing a clear spectroscopic signature. researchgate.net A common indicator is the appearance of a new, broad absorption band at a lower energy (longer wavelength) than the absorption bands of the individual donor and acceptor molecules. researchgate.net This new band is known as the charge transfer band.

For example, the formation of a complex between TTF and a macrocyclic host is immediately visible through the emergence of a green color, indicating a new absorption in the visible spectrum. beilstein-journals.org Similarly, the interaction between TTF derivatives and acceptors like pyromellitic diimide can result in greenish solutions. tue.nl

Detailed spectroscopic studies are used to characterize these interactions.

UV-Vis-NIR Spectroscopy: This technique is crucial for identifying the charge transfer band and for monitoring the oxidation states of the TTF unit within the complex. nih.govtue.nl The neutral, radical cation, and dication states of TTF each have unique absorption spectra. tue.nl For instance, upon oxidation from the neutral state to the radical cation and then to the dication, distinct changes and new peaks appear in the UV-Vis-NIR spectrum, often with clear isosbestic points indicating a clean conversion between states. tue.nl

Infrared (IR) Spectroscopy: IR spectroscopy can also confirm the formation of CT complexes. researchgate.net Changes in the vibrational frequencies of the donor and acceptor molecules upon complexation provide evidence of the charge transfer interaction. researchgate.net The doping of this compound films with iodine, for instance, was followed using both UV-Vis and IR spectroscopy. nih.gov

| Spectroscopic Technique | Information Gained | Reference Example |

| UV-Vis-NIR | Appearance of new charge transfer bands; monitoring of different oxidation states (neutral, radical cation, dication). tue.nl | Formation of a green color in a TTF-macrocycle complex. beilstein-journals.org |

| Infrared (IR) | Shifts in vibrational frequencies of donor and acceptor upon complexation, confirming interaction. researchgate.net | Following the iodine doping of this compound films. nih.gov |

| dI/dV Spectroscopy | Direct imaging and confirmation of charge transfer by observing shifts in molecular orbitals (HOMO/LUMO). nih.gov | Study of TTF-F4TCNQ complex on a graphene surface. nih.gov |

Electrochemical Properties in Solution and Thin Film Environments

The electrochemical behavior of this compound has been evaluated in both solution and as organized thin films, such as those prepared by the Langmuir-Blodgett (LB) technique. nih.gov The environment significantly influences the redox properties of electroactive molecules.

In solution, TTF derivatives typically exhibit well-defined, reversible redox waves corresponding to the two one-electron oxidation steps, as observed through techniques like cyclic voltammetry. nih.govrsc.org The solvent and supporting electrolyte can influence the precise values of the oxidation potentials.

When immobilized in a thin film on an electrode surface, the electrochemical behavior can be altered due to molecular packing, orientation, and interactions with the substrate and neighboring molecules. nih.govmdpi.com For this compound, the long octadecylthio chains influence the architecture of the resulting films, which in turn affects the electrochemical properties. nih.gov Studies on TTF derivatives deposited on indium tin oxide (ITO) substrates have shown clean electrochemical switching, indicating that the redox activity is retained in the solid state. beilstein-journals.org The ability to fabricate and characterize functional thin films is critical for their application in electronic devices. mdpi.com Comparing the electrochemical data from both solution and thin-film states provides insights into how intermolecular interactions and molecular organization within the film affect the charge transfer processes. nih.gov

Theoretical and Computational Studies of Tetrakis Octadecylthio Tetrathiafulvalene Electronic Structure and Dynamics

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which dictate the material's optical and electrical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic structure of organic materials. It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like Tetrakis(octadecylthio)tetrathiafulvalene.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For tetrathiafulvalene (B1198394) (TTF) derivatives, DFT has been used to optimize geometries, often employing functionals like B1-LYP with basis sets such as 6-31G(d) aip.org. These studies reveal that TTF derivatives, including those with long alkylthio chains, often adopt a non-planar, chair-like conformation for the core structure aip.org. The long octadecyl chains are flexible and can adopt various conformations that influence intermolecular interactions in the solid state.

Table 1: Representative DFT Functionals and Basis Sets for TTF Derivatives

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B1-LYP | 6-31G(d) | Molecular Geometry Optimization | aip.org |

| B3LYP | 6-31G** | Structural and Vibrational Analysis | academie-sciences.fr |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronic excited states chemrxiv.org. It is used to simulate and interpret ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths academie-sciences.frresearchgate.net.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions. Typically, the lowest energy transition in TTF derivatives is a HOMO to LUMO transition with π-π* character, localized on the electron-rich tetrathiafulvalene core. The analysis of these transitions provides insight into how structural modifications, such as the addition of the octadecylthio side chains, affect the molecule's optical properties academie-sciences.fr. TD-DFT is a powerful tool for understanding the photophysical processes that are essential for optoelectronic applications nih.gov. Although specific TD-DFT studies on this compound are not widely reported, the methodology is standard for analyzing related functional organic molecules academie-sciences.frresearchgate.net.

Modeling of Charge Transport Mechanisms

In organic semiconductors, charge transport occurs via the "hopping" of charge carriers (electrons or holes) between adjacent molecules. Theoretical models are vital for quantifying the efficiency of this process and predicting the charge carrier mobility of the material.

The rate of charge hopping between two molecules in the solid state can be described by Marcus theory wikipedia.orgufsc.br. This theory, originally developed to explain electron transfer reactions in solution, provides a framework for understanding charge transport in organic solids uleth.casci-hub.st. The Marcus rate equation for charge transfer, kET, relates the hopping rate to two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy (λ) associated with the hopping event.

The theory posits that the electron jump is a non-adiabatic process that occurs after the molecule and its surrounding environment have reorganized their structure to accommodate the charge in its new location wikipedia.org. The activation energy for this process is a function of the reorganization energy and the change in Gibbs free energy of the reaction uleth.ca. For hopping between identical molecules in a crystal, the change in free energy is zero, and the activation energy depends solely on the reorganization energy.

Reorganization Energy (λ): The reorganization energy is the energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its charged (ionized) state, plus the energy released when the charged molecule relaxes back to its neutral geometry, all without the electron actually transferring wikipedia.org. It has two components: an inner-sphere contribution (λin) arising from intramolecular vibrations and an outer-sphere contribution (λout) from the relaxation of the surrounding molecular environment sci-hub.stnih.gov.

λin : This component is routinely calculated using DFT. It involves four separate energy calculations: the energy of the neutral molecule in its optimized geometry, the energy of the ion in its optimized geometry, the energy of the neutral molecule at the ion's geometry, and the energy of the ion at the neutral molecule's geometry. For high-mobility organic semiconductors, a low reorganization energy is desirable. A study on a related TTF derivative reported a very low calculated reorganization energy of 0.042 eV, which is comparable to that of high-performance materials like pentacene and helps to explain its high mobility researchgate.net.

λout : The outer-sphere component is related to electronic and nuclear polarization of the surrounding medium. While often considered negligible in nonpolar organic solids, recent studies suggest it can be significant, on the order of 100 meV or more nih.gov. Its calculation is more complex, often requiring molecular dynamics simulations to account for the dynamic disorder of the molecular environment.

Transfer Integral (V or t): The transfer integral, also known as electronic coupling, quantifies the extent of electronic interaction between the frontier orbitals of two adjacent molecules. A larger transfer integral facilitates faster charge transfer. This parameter is highly sensitive to the relative distance and orientation of the neighboring molecules. It can be calculated using quantum chemical methods, often within a fragment-based approach where the molecular orbitals of the individual molecules are used as a basis to compute the interaction in a dimer scm.com. The magnitude of the transfer integral can vary significantly along different crystallographic directions, leading to anisotropy in charge carrier mobility.

Table 2: Key Parameters in Marcus Theory for Charge Transport

| Parameter | Symbol | Description | Significance for Mobility |

|---|---|---|---|

| Reorganization Energy | λ | Energy cost of molecular and environmental rearrangement upon charge transfer. | Lower λ leads to higher mobility. |

Simulations of Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is a critical determinant of the bulk charge transport properties of an organic semiconductor. The long, flexible octadecyl chains of this compound play a crucial role in directing this self-assembly and molecular packing.

Molecular dynamics (MD) or Monte Carlo simulations can be used to model the aggregation and packing of these molecules. These simulations use classical force fields to approximate the potential energy of the system as a function of atomic coordinates, allowing for the prediction of stable crystal structures and morphologies of thin films.

For TTF derivatives, the π-π stacking of the electron-rich cores is the primary pathway for charge transport. The alkyl chain substituents strongly influence this packing aip.org. They can induce a specific molecular arrangement, such as the herringbone packing observed in many organic semiconductors, and control the intermolecular distances researchgate.net. The side chains also contribute to van der Waals interactions, which provide cohesion to the crystal. Simulations can help elucidate how the interplay between π-π interactions of the cores and van der Waals interactions of the long side chains dictates the final solid-state structure, which in turn governs the electronic coupling and charge carrier mobility.

Prediction of Conformational Effects on Electronic and Transport Properties

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are crucial in predicting how the molecular conformation of this compound influences its electronic structure and charge transport capabilities. The molecule's large, flexible octadecylthio side chains introduce significant conformational complexity, which in turn dictates the solid-state packing and intermolecular interactions essential for efficient charge transport.

A key conformational aspect of substituted TTF molecules is the potential for syn- and anti-isomerism, arising from the relative orientation of the sulfur atoms in the dithiole rings. Theoretical calculations suggest that these isomeric forms have different electronic properties. For instance, review of theoretical data indicates that syn-isomers of this compound are predicted to have a weaker hole-vibrational coupling compared to their anti-counterparts. researchgate.net This is a critical factor, as lower vibrational coupling (reorganization energy) is generally favorable for efficient charge transport.

Furthermore, computational studies predict the impact of this isomerization on the hole transfer integrals (t), which quantify the electronic coupling between adjacent molecules and are a primary determinant of charge mobility. The effect is highly dependent on the direction of charge transport relative to the molecular packing arrangement. For charge transport pathways along parallel packed molecules, the hole transfer integrals show little dependence on whether the conformation is syn- or anti. researchgate.net However, for transport between transversely arranged dimers, a significant difference emerges, with syn-isomers revealing higher minimum hole transfer integrals. researchgate.net This suggests that controlling the conformation to favor a syn-arrangement could enhance charge transport in specific directions within a thin film.

The following table summarizes the predicted effects of syn- vs. anti-isomerism on key electronic and transport parameters based on theoretical data.

| Parameter | Conformational Effect | Predicted Outcome for syn-Isomers |

| Hole-Vibrational Coupling | Isomer-dependent coupling strength | Weaker coupling compared to anti-isomers researchgate.net |

| Hole Transfer Integral (Parallel Packing) | Minimal dependency on isomerization | Similar values for both syn- and anti-isomers researchgate.net |

| Hole Transfer Integral (Transverse Dimers) | Significant dependency on isomerization | Higher minimum values compared to anti-isomers researchgate.net |

Charge Transport Phenomena and Performance in Tetrakis Octadecylthio Tetrathiafulvalene Based Devices

Charge Carrier Mobility in Organic Field-Effect Transistors (OFETs) Utilizing Tetrakis(octadecylthio)tetrathiafulvalene

The charge carrier mobility (µ) is a critical parameter for assessing the performance of an organic semiconductor in an Organic Field-Effect Transistor (OFET). For this compound, this value has been shown to be highly dependent on the method used to fabricate the thin film active layer. Different processing techniques yield films with varying degrees of molecular order, which directly impacts mobility.

Solution-based methods are common for processing this material. OFETs fabricated using a zone-casting technique, which promotes the growth of large-area oriented films, have demonstrated significantly higher performance. Devices prepared in this manner have exhibited hole mobilities of up to 0.08 cm²/Vs with current on/off ratios on the order of 10⁴. researchgate.net This enhanced performance is attributed to the high-quality, well-ordered thin films produced by this method. researchgate.net

Another fabrication technique, the hotpress method, involves melting the compound between two substrates and allowing it to recrystallize under pressure. This process has been shown to produce larger, plate-like crystals compared to simple solution casting. OFETs using hot-pressed films of this compound have achieved p-type transistor characteristics with a mobility of 0.014 cm²/Vs. atlas.jp This represented a seven-fold improvement over devices fabricated by conventional solution casting from the same research, which yielded narrow, needle-shaped crystals. atlas.jp

For the broader class of tetrathiafulvalene (B1198394) (TTF) derivatives, charge carrier mobilities in solution-processed OFETs are often limited to around 10⁻² cm²/Vs, while devices based on single crystals can achieve mobilities as high as 1.4 cm²/Vs. researchgate.net

| Fabrication Method | Reported Charge Carrier Mobility (cm²/Vs) | Film Morphology |

|---|---|---|

| Zone-Casting | up to 0.08 | Large-area oriented films |

| Hotpress Method | 0.014 | Plate-like crystals |

| Solution Casting | ~0.002 | Needle-shaped crystals |

Anisotropy of Charge Transport in Highly Oriented Films of this compound

Charge transport in crystalline organic semiconductors is often highly anisotropic, meaning its efficiency depends on the direction of charge flow relative to the crystal axes. This phenomenon is rooted in the directional nature of the intermolecular electronic coupling. In films of this compound, the molecules self-assemble into ordered structures that facilitate this anisotropic behavior.

Studies using scanning tunneling microscopy (STM) on graphite (B72142) surfaces have revealed that this compound molecules can form one-dimensional arrays. acs.orgresearchgate.net This assembly is directed by interactions with the solvent and the substrate. acs.orgresearchgate.net The formation of these 1D stacks, driven by π-π interactions between the tetrathiafulvalene cores, creates preferential pathways for charge transport along the direction of the stack. acs.org Consequently, charge carrier mobility is expected to be significantly higher along these one-dimensional arrays compared to the direction perpendicular to them, where charge carriers would need to hop between the insulating alkyl chains. While the structural basis for anisotropy is well-documented, direct quantitative measurements of the electrical anisotropy in oriented films of this specific compound are not widely reported.

Structure-Performance Relationships in this compound Devices

The performance of an OFET is not determined by the intrinsic properties of the molecule alone but is critically linked to the collective arrangement of these molecules in the solid state. This section examines how thin-film characteristics and interfacial properties influence device performance.

The morphology and crystallinity of the semiconductor film are paramount in dictating charge transport efficiency. Grain boundaries, which are interfaces between crystalline domains, act as traps or barriers for charge carriers, thereby reducing mobility. Therefore, fabrication techniques that produce films with large, well-interconnected crystalline domains are essential for high performance.

As noted previously, the hotpress method yields larger, plate-like crystals of this compound compared to the needle-shaped crystals from solution casting, resulting in a seven-fold increase in mobility. atlas.jp This improvement is a direct consequence of reducing the detrimental impact of grain boundaries in the transistor channel. atlas.jp Similarly, the high mobility of 0.08 cm²/Vs achieved with zone-cast films is directly attributed to the "improved high-quality thin films" with a high degree of molecular orientation produced by this technique. researchgate.net The ability of solvents and substrates to template the molecules into ordered one-dimensional arrays further underscores the critical role of morphology in creating efficient charge transport pathways. acs.orgresearchgate.net Polymorphism, the ability of a material to exist in multiple crystal structures, is another crucial factor that must be controlled to ensure device reproducibility. researchgate.net

The interface between the gate dielectric and the organic semiconductor is where charge accumulation and transport occur in an OFET. The properties of this interface, particularly the surface energy of the dielectric, can profoundly influence the growth, morphology, and molecular packing of the semiconductor film, thereby affecting device performance.

For the broader class of TTF derivatives, modifying the dielectric surface has been shown to be an effective strategy for improving device performance. In one study involving a fluorinated TTF derivative, treating the silicon dioxide (SiO₂) dielectric surface with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) led to a higher crystallinity in the semiconductor film compared to films grown on an untreated or octadecyltrichlorosilane (OTS) treated surface. researchgate.net This improved crystallinity resulted in superior FET performance, demonstrating the critical link between the dielectric surface, film morphology, and charge transport. researchgate.net

Ambipolar Charge Transport Behavior in this compound Systems

Ambipolar transport, the ability of a material to conduct both holes (p-type) and electrons (n-type), is a desirable characteristic for fabricating complex circuits like complementary inverters. While many organic semiconductors are unipolar (either p-type or n-type), the tetrathiafulvalene molecular framework offers avenues for tuning electronic properties.

Chemical modification of the TTF core can have a strong influence on the electronic structure of the material, affecting its stability and the nature of the charge carriers it can support. researchgate.net This can lead to materials that exhibit p-channel, n-channel, or even ambipolar behavior. researchgate.net However, in reported OFETs, this compound has consistently been characterized as a p-channel semiconductor, where holes are the primary charge carriers. atlas.jp Specific demonstrations of ambipolar transport in devices based solely on this compound have not been prominently reported.

Advanced Applications and Device Integration of Tetrakis Octadecylthio Tetrathiafulvalene in Organic Electronics

Organic Field-Effect Transistors (OFETs) with Tetrakis(octadecylthio)tetrathiafulvalene as Active Material

This compound (TTC18-TTF) is a derivative of the extensively studied tetrathiafulvalene (B1198394) (TTF) molecule. researchgate.net TTF and its derivatives have garnered significant attention as semiconducting materials in organic field-effect transistors (OFETs). researchgate.net The introduction of four octadecylthio (-SC18H37) chains to the TTF core in TTC18-TTF enhances its solubility in organic solvents and influences its molecular packing, which are crucial properties for solution-based processing of electronic devices. cymitquimica.com

The performance of OFETs is largely dependent on the charge carrier mobility of the active material. In TTF-based transistors, chemical modifications to the TTF core have a strong impact on the electronic structure, stability, and the nature of charge carriers, leading to p-channel, n-channel, or ambipolar behavior. researchgate.net The long alkyl chains in TTC18-TTF play a significant role in the self-assembly and crystallization of the material, which in turn affects the charge transport properties in OFETs. cymitquimica.com Techniques like zone-casting have been employed to create well-ordered films of TTF derivatives, including those with long alkyl chains, to improve device performance. researchgate.net

Research into various TTF derivatives has shown that the molecular and crystal engineering of these materials is key to enhancing their performance in OFETs. researchgate.net The relationship between the molecular structure, crystal packing, and charge carrier mobility is a central theme in the development of high-performance organic semiconductors. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C78H148S8 |

| Synonyms | Todt-Ttf, 2-[4,5-Bis(Octadecylsulfanyl)-1,3-Dithiol-2-Ylidene]-4,5-Bis(Octadecylsulfanyl)-1,3-Dithiole |

| Core Structure | Tetrathiafulvalene (TTF) |

| Substituents | Four octadecylthio (-SC18H37) groups |

| Key Characteristics | Electron donor, enhanced solubility in organic solvents |

Development of Organic Conductors and Superconductors Based on this compound Derivatives

The field of organic conductors has seen significant progress, evolving from simple organic semiconductors to complex materials like organic metals and superconductors. mdpi.comsemanticscholar.org Tetrathiafulvalene (TTF) and its derivatives have been central to this development since the discovery of the first organic metallic conductor, a charge-transfer complex of TTF and tetracyanoquinodimethane (TCNQ). semanticscholar.orgwikipedia.org The ability of TTF to be oxidized to stable radical cation and dication states is fundamental to its role in conducting materials. beilstein-journals.org

The formation of charge-transfer (CT) complexes is a key strategy in creating organic conductors. rsc.org In these complexes, electron donor molecules like TTF derivatives transfer charge to electron acceptor molecules. rsc.orgresearchgate.net The degree of charge transfer and the stacking arrangement of the donor and acceptor molecules in the crystal lattice determine the material's electrical properties. rsc.orgresearchgate.net Research has explored various TTF-based CT complexes, including those with different acceptor molecules to tune the electronic properties. researchgate.net

The development of organic superconductors, materials that conduct electricity with zero resistance at low temperatures, represents a significant achievement in this field. mdpi.comnih.gov While the parent TTF led to the first organic metals, derivatives like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) have been instrumental in creating a large family of organic superconductors. mdpi.comresearchgate.net The introduction of long alkyl chains, as in this compound, can influence the dimensionality of the electronic system, which is a critical factor in suppressing insulating states and enabling superconductivity. nih.gov

Integration into Molecular Electronic Devices and Switches

Tetrathiafulvalene (TTF) and its derivatives, including this compound, are promising candidates for integration into molecular electronic devices and switches due to their unique redox properties. beilstein-journals.orgnih.gov The ability of TTF to exist in three stable oxidation states (neutral, radical cation, and dication) allows it to function as a redox-switchable unit. beilstein-journals.orgnih.gov This switching capability is the basis for its use in molecular-scale electronic components. beilstein-journals.org

A significant area of research is the development of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, where TTF units act as functional stations. beilstein-journals.orgmdpi.com The reversible oxidation and reduction of the TTF moiety can be used to control the movement of the interlocked components, creating molecular machines. nih.gov These systems are being explored for applications in data storage and molecular logic gates. beilstein-journals.org

Exploration in Phototransistors and Chemo/Biosensors

The unique electronic and optical properties of tetrathiafulvalene (TTF) derivatives make them suitable for applications in phototransistors and sensors. researchgate.net The combination of TTF's electron-donating nature with photosensitive molecules has led to the development of new donor-acceptor type charge-transfer salts for organic photoconductors. mdpi.comsemanticscholar.org These materials exhibit changes in their electrical conductivity upon exposure to light, which is the fundamental principle of a phototransistor.

In the realm of chemical and biological sensing, the redox activity of TTF is a key feature. researchgate.net The interaction of a TTF-based material with an analyte can induce a change in its oxidation state, leading to a detectable electrical or optical signal. For instance, TTF-based probes have been developed for the electrochemical detection of biological molecules. researchgate.net The long alkyl chains of this compound could be functionalized to create specific binding sites for target analytes, enhancing the selectivity of chemo/biosensors. Furthermore, the formation of charge-transfer complexes with specific molecules can lead to a color change, providing a basis for colorimetric sensors. nih.gov

Role as Dopants or Components in Advanced Organic Materials

This compound and other TTF derivatives can be utilized as dopants or essential components in a variety of advanced organic materials to modify their electronic properties. researchgate.net Doping involves introducing a small amount of a dopant into a host material to alter its conductivity. The electron-donating nature of TTF makes it an effective p-type dopant for organic semiconductors, increasing the concentration of hole charge carriers. researchgate.net

TTF derivatives are also integral components of charge-transfer salts, which are themselves a class of advanced organic materials with tunable electronic properties ranging from insulating to metallic. wikipedia.org In these materials, the TTF derivative acts as the electron donor. wikipedia.org Furthermore, TTF-based units have been incorporated into covalent organic frameworks (COFs), creating porous materials with high surface areas and redox activity. nih.gov These TTF-based COFs have shown exceptional performance in applications such as iodine capture, where the TTF units chemically interact with the iodine molecules. nih.gov The long octadecylthio chains in this compound can enhance the processability and compatibility of these materials when blended with polymers or other organic molecules. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TTC18-TTF |

| Tetrathiafulvalene | TTF |

| Tetracyanoquinodimethane | TCNQ |

| Bis(ethylenedithio)tetrathiafulvalene | BEDT-TTF |

| Tetramethyltetraselenafulvalene | TMTSF |

| N,N′-di-(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide | DPNI |

| Tetrathianaphthalene | TTN |

| Naphthalene diimide | NDI |

| Chloranilic acid | CAH2 |

| Methyl viologen | MV2+ |

| Tetrathiafulvalene-tetracarboxylate | TTF-TC |

| 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene | BDT-TTP |

| 2-(1,3-dithiol-2-ylidene)-5-(2-ethanediylidene-1,3-dithiole)-1,3,4,6-tetrathiapentalene | DTEDT |

| 2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene | BDA-TTP |

| Tetrathiafulvalene-tetrabenzaldehyde | TTF-TBA |

| 2′,5′-dimethyl-[1,1′:4′,1′′-terphenyl]-4,4′′-diamine | DTDA |

Conclusion and Future Research Perspectives for Tetrakis Octadecylthio Tetrathiafulvalene

Summary of Key Research Advancements

Research into TOTTF, a derivative of the well-known electron donor tetrathiafulvalene (B1198394), has led to significant progress in the field of organic electronics. aip.orgresearchgate.net The introduction of the four octadecylthio (-S-C18H37) chains to the TTF core is a key molecular engineering strategy. These long alkyl chains enhance the molecule's solubility in organic solvents, a crucial factor for the fabrication of large-area and low-cost electronic devices using solution-based techniques. aip.org Moreover, these chains play a vital role in the solid-state packing of the molecules, promoting favorable intermolecular interactions that are essential for efficient charge transport.

A major breakthrough in TOTTF research was the fabrication of high-performance Organic Field-Effect Transistors (OFETs) using zone-cast films of the material. scbt.comresearchgate.net The zone-casting technique, a solution-shearing method, allows for the growth of highly crystalline and large-area oriented films of TOTTF. scbt.com This high degree of molecular ordering is critical for maximizing charge carrier mobility.

The unique properties of TOTTF are intrinsically linked to the ability of the molecules to stack, a feature significantly influenced by the alkyl chain substituents. scbt.com The van der Waals interactions between the long octadecyl chains of neighboring TOTTF molecules act as "molecular fasteners," holding the TTF cores in close proximity and facilitating strong intermolecular electronic coupling along the stacks. scbt.com This efficient molecular packing, achieved through techniques like zone-casting, has resulted in OFETs exhibiting impressive performance characteristics.

Table 1: Key Research Findings for Tetrakis(octadecylthio)tetrathiafulvalene in OFETs

| Parameter | Value | Reference |

| Semiconductor | This compound (TOTTF) | scbt.com |

| Deposition Technique | Zone-Casting | scbt.comresearchgate.net |

| Reported Hole Mobility (µ) | up to 0.08 cm²/Vs | researchgate.net |

| On/Off Current Ratio | 10⁴ | researchgate.net |

| Substrate | Not specified in detail | |

| Dielectric | Not specified in detail | |

| Gate Electrode | Not specified in detail |

This table presents a summary of the key performance metrics achieved for OFETs based on TOTTF.

Unresolved Challenges and Open Questions in this compound Research

Despite the promising results, several challenges and unanswered questions remain in the study of TOTTF. A primary challenge lies in achieving precise control over the morphology and crystal packing of TOTTF films over large areas. While zone-casting has proven effective, the technique is sensitive to various parameters such as solvent choice, casting speed, and substrate temperature. Reproducibly obtaining uniformly aligned crystalline domains on a large scale remains an area of active research.

Furthermore, the long-term stability and performance of TOTTF-based devices under ambient conditions are not yet fully understood. Organic semiconductors are often susceptible to degradation from oxygen and moisture, which can trap charge carriers and degrade device performance. Comprehensive studies on the environmental stability of TOTTF films and the development of effective encapsulation strategies are crucial for its practical application.

Another open question pertains to the detailed charge transport mechanism in TOTTF films. While the high mobility is attributed to the favorable π-π stacking of the TTF cores, a deeper understanding of the interplay between intermolecular and intramolecular charge transport, the influence of the alkyl chains on the electronic band structure, and the nature of charge carrier traps is needed.

Promising Avenues for Future Investigations and Molecular Engineering

Future research on TOTTF is expected to follow several promising directions. One key area is the further optimization of film deposition techniques. Exploring advanced solution-processing methods, such as blade-coating or inkjet printing, could offer better control over film morphology and enable the fabrication of flexible and large-area electronic devices.

Molecular engineering of the TOTTF structure itself presents another exciting avenue. While the octadecyl chains have proven beneficial, systematic studies on the effect of varying the alkyl chain length could provide valuable insights into the structure-property relationships. Shorter or longer alkyl chains could modulate the solubility and melting point, as well as influence the intermolecular spacing and, consequently, the charge transport properties.

Furthermore, the synthesis of novel TOTTF derivatives with modified TTF cores could lead to materials with enhanced electronic properties. Introducing electron-withdrawing or electron-donating groups to the TTF backbone could be a strategy to tune the energy levels of the molecule, potentially leading to improved charge injection and transport characteristics.

Potential Impact on Next-Generation Organic Electronic Technologies

The advancements in TOTTF research hold significant potential for the development of next-generation organic electronic technologies. The combination of high charge carrier mobility and solution processability makes TOTTF a strong candidate for a variety of applications.

In the realm of flexible electronics, TOTTF-based OFETs could be used to create flexible displays, wearable sensors, and smart textiles. Its solution-processability is particularly advantageous for these applications, as it allows for fabrication on flexible plastic substrates using low-cost, roll-to-roll manufacturing processes.

Moreover, the strong electron-donating nature of the TTF core makes TOTTF a suitable material for use in organic photovoltaics (OPVs). As a donor material in the active layer of an OPV, TOTTF could contribute to efficient exciton (B1674681) dissociation and charge generation. Further research into blending TOTTF with suitable acceptor materials could lead to the development of high-efficiency solar cells.

Q & A

Q. What are the standard synthetic routes for Tetrakis(octadecylthio)tetrathiafulvalene (TTFH)?

TTFH is synthesized via a two-step process:

- Step 1 : Reaction of [1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione with NaOMe in methanol generates disodium dithiolate, which is alkylated using octadecyl bromide in DMF at 65°C.

- Step 2 : Dimerization of the alkylated intermediate with triethyl phosphite (10 equiv.) at 120°C yields TTFH. Purification is achieved through repeated cold methanol washes (>99% purity by NMR) .

Q. What characterization techniques are critical for verifying TTFH structure and purity?

- UV-vis spectroscopy : Confirms π-π* transitions in the TTF core (absorption peaks ~300–400 nm).

- IR spectroscopy : Validates S–C stretching modes (600–800 cm⁻¹) and alkyl chain C–H vibrations.

- X-ray diffraction (XRD) : Resolves crystalline packing, with typical lamellar spacing (~30–40 Å) due to octadecyl chains .

Advanced Research Questions

Q. How do long alkyl chains influence TTFH’s self-assembly and electrochemical properties in Langmuir-Blodgett (LB) films?

- Self-assembly : Octadecyl chains drive vertical alignment, forming ordered monolayers with a tilt angle of ~30° relative to the substrate. XRD reveals a lamellar repeat distance of 38.7 Å, attributed to interdigitated alkyl chains .

- Electrochemical behavior : Cyclic voltammetry in CH₂Cl₂ shows two reversible oxidation peaks (E₁ = +0.45 V, E₂ = +0.75 V vs. Ag/AgCl), corresponding to TTFH⁰ → TTFH⁺ and TTFH⁺ → TTFH²⁺. LB films exhibit reduced redox reversibility due to restricted ion diffusion, mitigated by iodine doping (monitored via UV-vis absorbance shifts at 550 nm) .

Q. What methodologies optimize TTFH’s performance in organic field-effect transistors (OFETs)?

- Zone-casting technique : Aligns TTFH molecules into highly ordered crystalline layers. Atomic force microscopy (AFM) shows terrace-like morphologies with RMS roughness <1 nm.

- Dielectric surface engineering : Lowering SiO₂ surface energy from 51.8 to 40.1 mN/m (via silane treatment) increases charge carrier mobility from 0.006 to 0.2 cm²/V·s. X-ray diffraction confirms improved π-π stacking (d-spacing = 3.4 Å) .

Q. How does TTFH’s molecular packing affect its catalytic activity in oxygen reduction reactions (ORR)?

- Proton-coupled electron transfer : In acidic 1,2-dichloroethane, TTFH undergoes four-electron oxygen reduction to H₂O (97% selectivity). UV-vis spectroscopy detects TTFH⁺ radical cation formation (λ = 450 nm), while ¹H NMR confirms H₂O production.

- Computational insights : Density functional theory (DFT) suggests a helical [TTFH₄H₂]²⁺ tetramer facilitates simultaneous electron/proton transfer, bypassing H₂O₂ intermediates .

Q. What strategies resolve contradictions in TTFH’s electrochemical doping efficiency across studies?

- Contradiction : Some reports show partial doping (e.g., 50% TTFH⁺ in LB films), while others achieve full oxidation.

- Resolution : Controlled iodine vapor exposure time (optimized via in situ UV-vis kinetics) and film thickness adjustments (≤10 monolayers) ensure uniform doping. IR spectroscopy monitors I₃⁻ formation (peak at 165 cm⁻¹) as a doping indicator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.